

N-Ethylhex-4-enamide chemical properties and structure

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Compound of Interest

Compound Name: N-Ethylhex-4-enamide

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N-Ethylhex-4-enamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhex-4-enamide is a small molecule belonging to the enamide class of compounds. While specific experimental data on its physicochemical properties and biological activity are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its chemical structure, computed properties, and predicted spectroscopic characteristics. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is presented, based on established methodologies for enamide synthesis. This document aims to serve as a foundational resource for researchers interested in the potential applications of **N-Ethylhex-4-enamide**.

Chemical Properties and Structure

N-Ethylhex-4-enamide possesses a straightforward aliphatic structure characterized by an ethylamide group attached to a hex-4-enoyl chain. The presence of a carbon-carbon double bond and an amide functional group makes it an interesting candidate for various chemical transformations.



Structural Information

Identifier	Value	
IUPAC Name	N-ethylhex-4-enamide[1]	
Molecular Formula	C8H15NO[1]	
SMILES	CCNC(=O)CCC=CC[1]	
InChI	InChI=1S/C8H15NO/c1-3-5-6-7-8(10)9-4- 2/h3,5H,4,6-7H2,1-2H3,(H,9,10)[1]	
InChlKey	PQLFNOORJBMOND-UHFFFAOYSA-N[1]	

Computed Physicochemical Properties

Quantitative data for **N-Ethylhex-4-enamide** is primarily based on computational models. These predicted values offer valuable insights into the molecule's behavior.

Property	Value	Source
Molecular Weight	141.21 g/mol	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	141.115364102 u	PubChem[1]
Topological Polar Surface Area	29.1 Ų	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.



Experimental Protocols

While a specific, validated protocol for the synthesis of **N-Ethylhex-4-enamide** is not published, a plausible and efficient method can be derived from the general synthesis of enamides via the dehydrogenation of the corresponding amide. The following protocol is adapted from a one-step method utilizing lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O).[2][3][4][5][6][7]

Synthesis of N-Ethylhex-4-enamide from N-Ethylhexanamide

This method involves the direct N-dehydrogenation of the saturated amide precursor, N-ethylhexanamide.

Materials:

- N-Ethylhexanamide
- Anhydrous Diethyl Ether (Et₂O)
- Lithium Hexamethyldisilazide (LiHMDS) (1 M solution in THF)
- Triflic Anhydride (Tf₂O)
- · Dry Ice/Acetone Bath
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

• Preparation: A flame-dried Schlenk flask is charged with N-ethylhexanamide (1.0 eq) and dissolved in anhydrous Et₂O under an inert atmosphere of argon or nitrogen.[7]



- Cooling: The solution is cooled to -94 °C using a dry ice/acetone bath.[2][7]
- Addition of Base: LiHMDS (4.8 eq, 1 M solution in THF) is added slowly to the cooled solution. The resulting mixture is stirred for 10 minutes at -94 °C.[4][5]
- Activation and Dehydrogenation: Triflic anhydride (2.4 eq) is added dropwise over 1 minute with vigorous stirring. The reaction mixture is stirred for a specified time (typically 1-2 hours, reaction progress can be monitored by TLC).[4][5]
- Quenching: The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.
- Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude **N-Ethylhex-4-enamide**.
- Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Methods

The structure and purity of the synthesized **N-Ethylhex-4-enamide** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of the double bond.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide and the C=C double bond.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Predicted Spectroscopic Data



In the absence of experimental spectra, the following are predictions based on the known structure of **N-Ethylhex-4-enamide** and general spectroscopic principles for enamides.

¹H NMR Spectroscopy

The proton NMR spectrum of **N-Ethylhex-4-enamide** is expected to show distinct signals for the different proton environments. Key expected chemical shifts (in ppm, relative to TMS) would be:

- Vinyl protons: Two protons on the C=C double bond, likely appearing in the range of 5.0-6.0 ppm. The coupling constant between these protons would indicate the stereochemistry (cis or trans).
- Ethyl group protons: A quartet for the -CH₂- group adjacent to the nitrogen (around 3.2-3.4 ppm) and a triplet for the terminal -CH₃ group (around 1.1-1.2 ppm).
- Aliphatic protons: Multiplets for the methylene groups in the hexenoyl chain.
- Amide proton: A broad singlet for the N-H proton, typically in the range of 5.5-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide complementary structural information:

- Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm.
- Vinyl carbons: Two signals in the range of 120-140 ppm.
- Aliphatic carbons: Signals for the methylene and methyl carbons of the ethyl and hexenoyl groups in the upfield region (10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **N-Ethylhex-4-enamide** would exhibit characteristic absorption bands:

- N-H stretch: A moderate to strong band around 3300 cm⁻¹.
- C=O stretch (Amide I band): A strong, sharp absorption band around 1650 cm⁻¹.



- N-H bend (Amide II band): A moderate band around 1550 cm⁻¹.
- C=C stretch: A moderate band around 1640-1680 cm⁻¹.
- =C-H stretch: A band just above 3000 cm⁻¹.
- C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z = 141. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and at the allylic position. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8]

Biological Activity and Signaling Pathways

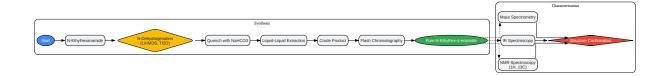
Currently, there is no publicly available information on the biological activity or any associated signaling pathways for **N-Ethylhex-4-enamide**. Research into the bioactivity of this compound would be a novel area of investigation. Enamides, as a class, are present in various bioactive natural products and have been utilized as pharmacophores.[9]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **N-Ethylhex-4-enamide**.





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Caption: Synthesis and Characterization Workflow for N-Ethylhex-4-enamide.

Conclusion

N-Ethylhex-4-enamide is a molecule with a well-defined structure but limited experimentally determined data in the public domain. This technical guide consolidates the available computed properties and provides a robust, plausible framework for its synthesis and characterization based on established chemical principles. The lack of information on its biological activity presents an open field for future research, where this molecule could be explored for various applications in medicinal chemistry and materials science. This document serves as a starting point for researchers to design and execute further studies on this intriguing enamide.

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